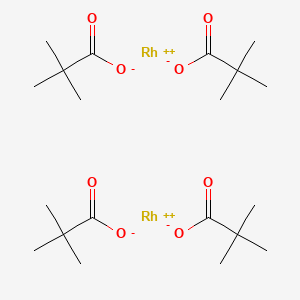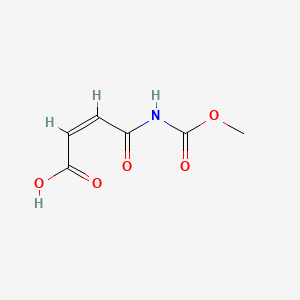
(ME4Phen)nicl2
Overview
Description
(ME4Phen)nicl2 is a useful research compound. Its molecular formula is C16H16Cl2N2Ni and its molecular weight is 365.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality (ME4Phen)nicl2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (ME4Phen)nicl2 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Oxidative Effects and Antioxidant Evaluation
(ME4Phen)NiCl2, like other nickel compounds, has been studied for its oxidative effects in biological systems. For instance, nickel-induced oxidative stress in human lymphocytes was examined, highlighting the role of reactive oxygen species and the protective effects of antioxidants like catalase and glutathione (Chen et al., 2003).
2. Catalytic Applications
Nickel compounds, including (ME4Phen)NiCl2, are utilized in catalytic processes such as coupling reactions. For example, nickel-catalyzed coupling reactions involving lithium organoborates and aryl mesylates are explored for efficient synthesis processes (Kobayashi & Mizojiri, 1996).
3. Reaction and Transfer Mechanisms
Studies on the reaction of coordinated phosphines and metal transfer involving nickel complexes, such as (ME4Phen)NiCl2, provide insights into carbon-phosphorus bond cleavage and the reactivity of different metals (Kikukawa et al., 1979).
4. Complex Formation and Catalytic Studies
Research into the formation of nickel(II) complexes, including those with (ME4Phen)NiCl2, offers insights into the synthesis of neutral and zwitterionic complexes and their potential catalytic applications (Henrion et al., 2017).
5. Chromosome Damage Studies
Nickel compounds, including (ME4Phen)NiCl2, have been investigated for their ability to induce chromosomal aberrations, particularly in heterochromatic regions, highlighting their potential genotoxic effects (Sen et al., 1987).
6. Metabolomic Phenotyping and Toxicity Analysis
The metabolomic profiling of nickel-induced toxicity, including studies on NiCl2, provides insights into the biochemical responses to nickel exposure, emphasizing changes in metabolites like citrate and creatinine (Tyagi et al., 2012).
7. Synthesis and Polycondensation
Nickel complexes play a significant role in the synthesis and polycondensation of various polymers, with research highlighting methods for creating thermostable polyphenylene type polymers (Yamamoto et al., 1978).
properties
IUPAC Name |
dichloronickel;3,4,7,8-tetramethyl-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2.2ClH.Ni/c1-9-7-17-15-13(11(9)3)5-6-14-12(4)10(2)8-18-16(14)15;;;/h5-8H,1-4H3;2*1H;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPUJRCLWLQURL-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C.Cl[Ni]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2Ni | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(ME4Phen)nicl2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]boronic acid](/img/structure/B8251253.png)

![1-[6-[(5-Azido-2-nitrobenzoyl)amino]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B8251271.png)
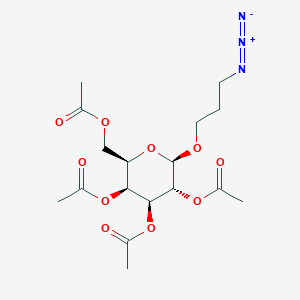
![Tert-butyl 2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]butanoate](/img/structure/B8251287.png)
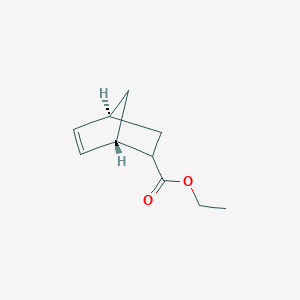
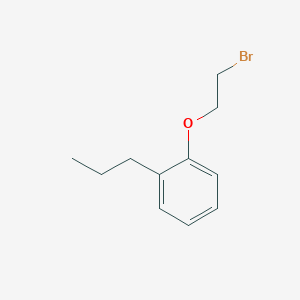
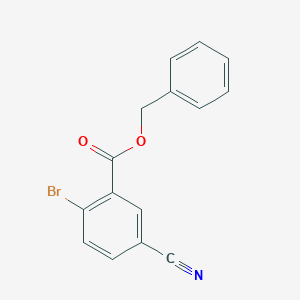
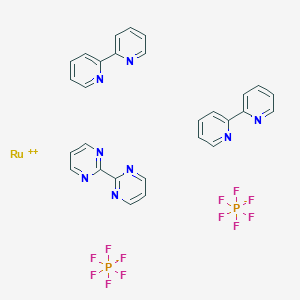

![5,6-Difluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B8251327.png)
